3,5-Dimethyl-4-nitrophenol
Overview
Description
3,5-Dimethyl-4-nitrophenol is a phenolic derivative . It is used as an intermediate in the synthesis of 4-Hydroxy Xylazine, which is a major metabolite of Xylazine .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 311.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its flash point is 139.8±13.0 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Safety and Hazards
3,5-Dimethyl-4-nitrophenol is classified under GHS07 and has the signal word "Warning" . Its hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Mechanism of Action
Target of Action
Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols typically exert their effects through the donation of a proton from the phenolic hydroxyl group, which can disrupt cellular processes . The presence of the nitro group and the methyl groups may influence the compound’s interactions with its targets .
Biochemical Pathways
It is known that nitrophenols can interfere with cellular respiration and other metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-Dimethyl-4-nitrophenol are not well-studied. As a phenolic compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
Nitrophenols are generally toxic and can cause cellular damage through oxidative stress and disruption of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .
Properties
IUPAC Name |
3,5-dimethyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLPWOHLKRXZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201606 | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-97-8 | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYL-4-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Xylenol, 4-nitro- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C349M8YZL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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